IGF-1R Inhibitory Activity: 2-(4-Methoxybenzoyl)benzofuran-Derived NPD8733 Versus Unrelated Scaffolds
The 2-(4-methoxybenzoyl)benzofuran scaffold serves as the core pharmacophore for NPD8733 (N-[2-(4-Methoxybenzoyl)benzofuran-3-yl]acetamide), a validated small-molecule inhibitor of insulin-like growth factor-1 receptor (IGF-1R) signaling . NPD8733 suppresses IGF-1–induced receptor phosphorylation and downstream PI3K/Akt and MAPK/ERK pathways, demonstrating that the parent benzoylbenzofuran framework confers target-specific biological activity absent in non-benzofuran IGF-1R inhibitors. This activity profile distinguishes the 2-(4-methoxybenzoyl)benzofuran scaffold from other heterocyclic cores lacking the benzofuran-2-aroyl architecture.
| Evidence Dimension | IGF-1R pathway inhibition potency |
|---|---|
| Target Compound Data | IC50 = 0.5–5 µM (low micromolar range) |
| Comparator Or Baseline | Non-benzofuran IGF-1R inhibitors (no direct comparator available; assay-dependent variability noted) |
| Quantified Difference | Not quantifiable in head-to-head comparison; scaffold-specific activity inferred from compound series |
| Conditions | IGF-1R phosphorylation assay; PI3K/Akt and MAPK/ERK downstream signaling evaluation in cellular models |
Why This Matters
This establishes the 2-(4-methoxybenzoyl)benzofuran scaffold as a privileged chemotype for IGF-1R-targeted probe development, offering a structurally distinct alternative to non-benzofuran inhibitors for oncology signaling research.
